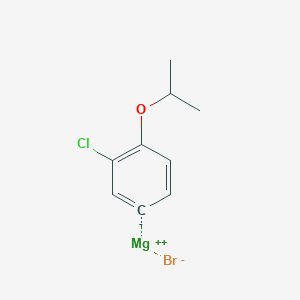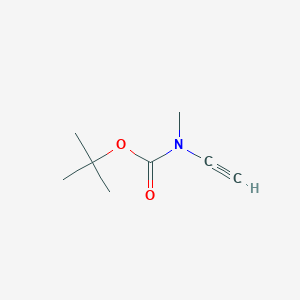
tert-Butyl ethynyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ethynyl(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The structure of this compound includes a tert-butyl group, an ethynyl group, and a methylcarbamate moiety, making it a versatile compound with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethynyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an ethynylating agent under suitable conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ethynyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to various substituted carbamates or other derivatives.
Applications De Recherche Scientifique
tert-Butyl ethynyl(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ethynyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The ethynyl group can participate in various chemical reactions, influencing the compound’s overall activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A related compound with similar structural features but lacking the ethynyl group.
Ethyl carbamate: Another carbamate ester with different substituents.
Methyl carbamate: A simpler carbamate ester with a methyl group.
Uniqueness
tert-Butyl ethynyl(methyl)carbamate is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
tert-butyl N-ethynyl-N-methylcarbamate |
InChI |
InChI=1S/C8H13NO2/c1-6-9(5)7(10)11-8(2,3)4/h1H,2-5H3 |
Clé InChI |
CBIMDCUNZFCHDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


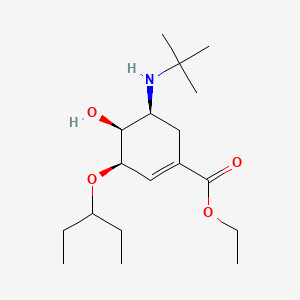
![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)

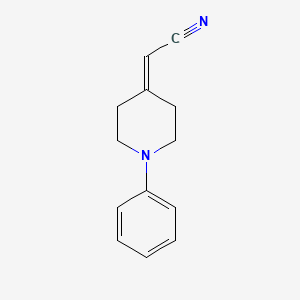
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
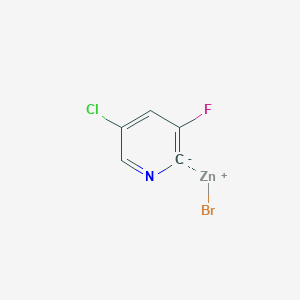
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
